This compound is classified as a pharmaceutical impurity, specifically related to the synthesis of paroxetine hydrochloride, which is used to treat major depressive disorder and anxiety disorders. It is also recognized under various identifiers, including the CAS number 188869-25-2 and the InChI key AELJBFRPEBTCSA-HKUYNNGSSA-N, which facilitate its identification in chemical databases.
The synthesis of trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol involves several key steps that utilize various reagents and conditions. The general synthetic route can be outlined as follows:
For example, one method described in patent literature involves the reduction of 4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine using reducing agents like borane or lithium aluminum hydride under controlled conditions to yield the target compound .
trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol can undergo various chemical reactions typical for alcohols and piperidine derivatives:
These reactions are significant for modifying the compound for further medicinal chemistry applications .
The mechanism of action of trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol is closely related to its role as an impurity in paroxetine synthesis. Paroxetine functions primarily as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic neurotransmission in the brain. Although trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol itself may not have significant pharmacological activity, its structural similarity suggests it could interact with serotonin receptors or transporters, potentially modulating serotonin levels indirectly .
The physical and chemical properties of trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol include:
trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol has several applications primarily within scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2